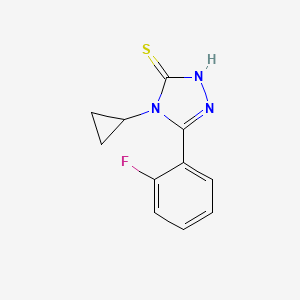

4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

“4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with a molecular formula of C20H16FN5O4S . It is also known as N-({[4-Cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-nitrobenzamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized via the reaction of prepared thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of Et3N as a catalyst through a semi Hantzsch cyclization .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group attached to a 1,2,4-triazole ring, which is further substituted with a 2-fluorophenyl group and a thiol group .Physical And Chemical Properties Analysis

The compound has an average mass of 441.435 Da and a monoisotopic mass of 441.090698 Da . The Log Kow (KOWWIN v1.67 estimate) is 3.35, indicating its partition coefficient between octanol and water .Scientific Research Applications

- 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits promising antifungal properties. Researchers have explored its efficacy against fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal enzymes related to ergosterol biosynthesis, a crucial component of fungal cell membranes .

- Investigations suggest that this compound may have anticancer effects. Its triazole-thiol moiety could interact with cellular thiols, affecting redox balance and potentially inhibiting cancer cell growth. Researchers are studying its impact on various cancer cell lines and exploring its potential as an adjuvant therapy .

- The cyclopropyl-triazole-thiol scaffold has drawn attention for its anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes. Researchers are investigating its role in conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Preliminary studies indicate that this compound possesses antibacterial properties. It could target bacterial enzymes or disrupt membrane integrity. Researchers are evaluating its effectiveness against both Gram-positive and Gram-negative bacteria .

- The thiol group in this compound allows it to chelate metal ions. Researchers have explored its coordination chemistry with transition metals (e.g., copper, zinc) for potential therapeutic applications. Metal complexes formed with this ligand may exhibit unique properties .

- The triazole-thiol scaffold has relevance in agrochemicals. Researchers investigate its potential as a fungicide or plant growth regulator. Its mode of action could involve disrupting fungal cell membranes or influencing plant hormone pathways .

Antifungal Activity

Anticancer Potential

Anti-inflammatory Properties

Antibacterial Applications

Metal Chelation and Coordination Chemistry

Agrochemical Research

properties

IUPAC Name |

4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)10-13-14-11(16)15(10)7-5-6-7/h1-4,7H,5-6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMFVZZJXKKQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327343 | |

| Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

725710-47-4 | |

| Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol](/img/structure/B2476702.png)

![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2476704.png)

![3-(2-fluorophenyl)-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2476705.png)

![4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2476710.png)

![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B2476713.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2476717.png)